molecular formula C11H18N4O2 B13224052 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester

Katalognummer: B13224052
Molekulargewicht: 238.29 g/mol
InChI-Schlüssel: JUHIAAXKRWQAKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound that features a pyrazole ring, an azetidine ring, and a tert-butyl ester functional group. Compounds with such structures are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the azetidine ring: This step might involve cyclization reactions using appropriate precursors.

    Esterification: The final step would involve the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

    Reduction: Reduction reactions could target the pyrazole ring or the azetidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrazole or azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amine or alkane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid methyl ester
  • 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid ethyl ester
  • 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid isopropyl ester

Uniqueness

The tert-butyl ester group in 3-(4-Amino-1H-pyrazol-3-YL)-azetidine-1-carboxylic acid tert-butyl ester may confer unique properties, such as increased steric hindrance, which could affect its reactivity and biological activity compared to its methyl, ethyl, or isopropyl ester analogs.

Eigenschaften

Molekularformel

C11H18N4O2

Molekulargewicht

238.29 g/mol

IUPAC-Name

tert-butyl 3-(4-amino-1H-pyrazol-5-yl)azetidine-1-carboxylate

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-5-7(6-15)9-8(12)4-13-14-9/h4,7H,5-6,12H2,1-3H3,(H,13,14)

InChI-Schlüssel

JUHIAAXKRWQAKE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=NN2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.